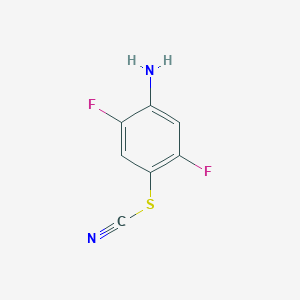

2,5-Difluoro-4-thiocyanatoaniline

Description

Contextualization within Halogenated Aromatic Amines and Thiocyanates

Significance of Fluorinated Anilines in Chemical Synthesis

Fluorinated anilines are a critical class of intermediates in the production of high-value chemical products, particularly in the pharmaceutical and agrochemical industries. nih.gov The inclusion of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. nih.gov For instance, fluorination often enhances metabolic stability, increases lipophilicity, and improves the thermal and electrical properties of materials like polymers. nih.govacs.org The synthesis of fluorinated anilines is well-established, with common methods including the nitration of fluorinated aromatics followed by reduction, and the halogen-exchange (Halex) reaction on chlorinated precursors.

Role of the Thiocyanate (B1210189) Moiety in Organic Transformations

The thiocyanate (-SCN) group is a versatile functional group in organic synthesis, primarily because it serves as a gateway to a wide array of sulfur-containing compounds. nih.govorganic-chemistry.org Organic thiocyanates are valued as key synthetic intermediates that can be readily transformed into other important functional groups such as thioethers, mercaptans, disulfides, and thiocarbamates. nih.govresearchgate.net This reactivity makes them indispensable in medicinal chemistry and materials science. mdpi.com Furthermore, the thiocyanate group is a crucial precursor for the synthesis of various sulfur-containing heterocycles, which are prominent scaffolds in many biologically active molecules. researchgate.netmdpi.com

Overview of Strategic Importance as a Molecular Building Block

The combination of the fluorinated aniline (B41778) core and the thiocyanate group makes 2,5-Difluoro-4-thiocyanatoaniline a strategically important building block for creating complex and high-value molecules.

Precursor in the Synthesis of Complex Organic Architectures

As a trifunctional reagent, this compound offers multiple reaction sites for constructing intricate molecular designs. Analogous compounds, such as 2-Nitro-4-thiocyanatoaniline (B119080), are known to be versatile intermediates in the synthesis of dyes and pharmaceuticals. The amino group can undergo a variety of standard transformations, while the thiocyanate group can be used to introduce sulfur-based linkages. For example, the related compound 2-Nitro-4-thiocyanatoaniline reacts with 4-nitrochlorobenzene to form a diaryl sulfide (B99878), demonstrating the utility of the thiocyanate group in forming C-S bonds. researchgate.net The presence of two fluorine atoms adds another layer of utility, influencing the electronic properties of the aromatic ring and providing enhanced stability to the final products.

Contribution to the Development of Sulfur-Containing Heterocycles

A particularly significant application of this compound is in the synthesis of sulfur-containing heterocycles, most notably benzothiazoles. researchgate.net Fluorine-substituted benzothiazole (B30560) derivatives have garnered considerable attention for their potential bioactivities. researchgate.net The synthesis of these structures can be achieved through the intramolecular cyclization of thiocyanatoanilines. Research has shown that anilines containing a thiocyanate group can undergo an in-situ cyclization where the amino group attacks the carbon of the thiocyanate group, directly forming the benzothiazole ring system. nih.gov This process makes this compound an ideal precursor for producing difluoro-substituted benzothiazolamines, which are valuable scaffolds in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂N₂S | - |

| Molecular Weight | 186.19 g/mol | - |

| Appearance | Solid (predicted) | Inferred from similar compounds sigmaaldrich.comsigmaaldrich.com |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water (predicted) | Inferred from similar compounds guidechem.com |

Note: Experimental data for this specific compound is limited in publicly available literature. Properties are based on the analysis of structurally similar compounds.

Table 2: Research Findings: Synthesis of Benzothiazoles from Substituted Anilines

| Reactant(s) | Reagents/Conditions | Product Type | Key Finding | Reference(s) |

| Aniline | Ammonium (B1175870) thiocyanate, Ammonium persulfate, Ball-milling | 4-Thiocyanatoaniline | A mechanochemical, solvent-free method for the thiocyanation of anilines. | nih.gov |

| C-4 Substituted Anilines | Thiocyanation reagents | 1,3-Benzothiazol-2-amines | Thiocyanation at the C-2 position followed by in-situ intramolecular cyclization of the amino group onto the thiocyanate group. | nih.gov |

| o-Aminothiophenol, Aldehydes | Various catalysts (e.g., Samarium triflate, DDQ) | 2-Substituted Benzothiazoles | Condensation and subsequent cyclization is a common and versatile route to benzothiazoles. | organic-chemistry.org |

| Thioformanilides | DDQ (2,6-dichloro-3,5-dicyano-1,4-benzoquinone) | Benzothiazoles | Intramolecular cyclization of thioformanilides provides an efficient route to the benzothiazole core. | organic-chemistry.org |

Historical Perspective on Thiocyanatoaniline Research

The scientific journey of thiocyanatoanilines is interwoven with the history of dye chemistry and the development of heterocyclic synthesis. The core structure of benzothiazole, a key product derived from thiocyanatoanilines, was first synthesized by A.W. Hofmann in 1887. researchgate.netmdpi.com In the early 20th century, research into aromatic thiocyanation was largely driven by the need for new dye intermediates, though early methods often relied on hazardous reagents like thiocyanogen (B1223195). Over time, the focus shifted towards developing safer and more efficient synthetic methods. The recognition of fluorinated compounds' unique properties in the mid-20th century spurred research into molecules like fluorinated anilines. The convergence of these fields has led to the contemporary understanding of molecules like this compound as highly valuable and versatile building blocks for modern organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2,5-difluorophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXFODCKUSJSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)SC#N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Regioselective Routes to 2,5 Difluoro 4 Thiocyanatoaniline

Classical and Emerging Electrophilic Thiocyanation Approaches

Electrophilic thiocyanation stands as a primary method for forging carbon-sulfur bonds on electron-rich aromatic rings. This section delves into two significant approaches: a classical N-Bromosuccinimide (NBS)-mediated method and an emerging, greener oxidative technique.

N-Bromosuccinimide (NBS)-Mediated Thiocyanation of Anilines

A widely employed method for the thiocyanation of anilines involves the use of N-Bromosuccinimide (NBS) in conjunction with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN). mdpi.com This approach is valued for its operational simplicity and the use of readily available and affordable reagents. mdpi.com The reaction proceeds under mild conditions and typically offers good yields and high regioselectivity, favoring substitution at the para position relative to the activating amino group. mdpi.comsemanticscholar.org

The efficiency and selectivity of the NBS-mediated thiocyanation are highly dependent on the reaction conditions. Key parameters that have been systematically investigated include the choice of solvent and the molar ratios of the reactants.

Solvent Effects: The solvent plays a crucial role in the reaction's success. A study optimizing the thiocyanation of aniline (B41778) as a model substrate revealed that polar protic solvents are generally more effective. As indicated in the table below, ethanol was identified as the optimal solvent, leading to the highest product yield in a short reaction time. mdpi.com The use of ethanol also aligns with the principles of green chemistry due to its relatively low toxicity and renewability. mdpi.com

| Solvent | Reaction Time | Yield (%) |

| Dichloromethane | 2 h | 45 |

| Chloroform | 2 h | 40 |

| Acetonitrile | 1.5 h | 65 |

| Methanol (B129727) | 1 h | 92 |

| Ethanol | 20 min | 98 |

| Water | 2 h | 55 |

Reagent Stoichiometry: The molar ratio of the aniline substrate, potassium thiocyanate, and NBS is another critical factor influencing the reaction outcome. Through careful optimization, it has been determined that a molar ratio of 1:2.1:1 (Aniline:KSCN:NBS) provides the best results for complete conversion and maximum yield. mdpi.com An excess of potassium thiocyanate is employed to ensure the efficient formation of the active thiocyanating agent. mdpi.com

The reaction mechanism proceeds through the in situ formation of an electrophilic thiocyanating agent, N-thiocyanatosuccinimide (NTS). mdpi.com

Formation of NTS: The first step involves the reaction between N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN). The bromide in NBS is displaced by the thiocyanate anion to generate the highly reactive NTS intermediate. mdpi.com

Electrophilic Attack: The amino group of the aniline ring, being a strong activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. The lone pair of electrons on the nitrogen atom facilitates the formation of a nucleophilic center at the para position. mdpi.com This electron-rich position then performs a nucleophilic attack on the electrophilic sulfur atom of the NTS molecule. mdpi.com This step results in the formation of a C-S bond and the generation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.

Rearomatization: The final step involves the abstraction of a proton from the carbon atom bearing the newly introduced thiocyanate group by the succinimide anion that was generated in the previous step. mdpi.com This restores the aromaticity of the ring and yields the final p-thiocyanatoaniline product. The high regioselectivity for the para position is attributed to the steric hindrance at the ortho positions, which are shielded by the amino group.

Oxidative Thiocyanation Using Hydrogen Peroxide and Ammonium (B1175870) Thiocyanate

In the quest for more environmentally benign synthetic methods, oxidative thiocyanation utilizing hydrogen peroxide (H₂O₂) as a "green" oxidant has emerged as a promising alternative. This approach avoids the use of halogenated reagents like NBS.

A highly efficient and regioselective protocol for the thiocyanation of aromatic amines has been developed using a combination of hydrogen peroxide and ammonium thiocyanate (NH₄SCN) in the presence of a nanomagnetic iron oxide (Fe₃O₄) catalyst. acs.org This heterogeneous catalyst offers significant advantages, including high catalytic activity, ease of separation from the reaction mixture using an external magnet, and excellent reusability without a significant loss of activity. acs.org The reaction proceeds under mild conditions and provides the desired thiocyanated anilines in high yields.

This nanomagnetic catalyst-based system embodies several key principles of green chemistry:

Use of a Green Oxidant: Hydrogen peroxide is considered an ideal oxidant as its byproduct is water, which is non-toxic and environmentally harmless. acs.org

Catalyst Reusability: The magnetic nature of the Fe₃O₄ nanoparticles allows for their simple and efficient recovery from the reaction medium, minimizing catalyst waste and allowing for multiple reaction cycles. acs.org

High Atom Economy: The reaction is designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Energy Efficiency: The reaction often proceeds under mild temperature conditions, reducing energy consumption. acs.org

Solvent-Free or Greener Solvents: Some variations of this method can be performed under solvent-free conditions or in environmentally benign solvents, further enhancing its green credentials. nih.gov

The combination of high efficiency, selectivity, and adherence to green chemistry principles makes the Fe₃O₄-catalyzed oxidative thiocyanation a valuable and sustainable method for the synthesis of thiocyanated anilines.

Transition-Metal-Free Thiocyanation Protocols

The direct C-H functionalization for the introduction of a thiocyanate group represents an atom-economical and environmentally conscious approach. In the context of 2,5-Difluoro-4-thiocyanatoaniline, transition-metal-free protocols are particularly advantageous as they circumvent the need for expensive and potentially toxic metal catalysts. These methods typically involve the electrophilic thiocyanation of the electron-rich 2,5-difluoroaniline (B146615) ring system.

A prevalent method involves the in situ generation of an electrophilic thiocyanating agent from ammonium thiocyanate (NH₄SCN) in the presence of an oxidizing agent. Common oxidants employed for this purpose include bromine (Br₂) or iodine (I₂) in a suitable solvent. The reaction proceeds via the formation of thiocyanogen (B1223195) ((SCN)₂), a potent electrophile, which then attacks the aromatic ring. The strong activating and ortho-, para-directing effect of the amino group, coupled with the electronic influence of the fluorine atoms, directs the thiocyanation to the position para to the amino group, yielding the desired this compound.

Recent advancements in this area have explored even greener and milder conditions. For instance, mechanochemical methods, utilizing ball milling with ammonium persulfate and ammonium thiocyanate, have been successfully applied for the thiocyanation of a variety of anilines, often proceeding in the absence of a solvent. nih.gov While not specifically detailed for 2,5-difluoroaniline, this approach presents a promising, scalable, and sustainable alternative to traditional solution-phase reactions. nih.gov Electrochemical methods, which use an electric current to drive the oxidation of the thiocyanate anion, also offer a clean and efficient route for the thiocyanation of anilines without the need for chemical oxidants. bohrium.com

The general reaction scheme for the transition-metal-free thiocyanation of 2,5-difluoroaniline can be represented as follows:

Key parameters influencing the success of these reactions include the choice of oxidant, solvent, reaction temperature, and stoichiometry of the reagents. Optimization of these conditions is crucial to maximize the yield and regioselectivity of the desired product while minimizing the formation of byproducts.

Alternative Synthetic Pathways

Beyond direct thiocyanation of the parent aniline, alternative strategies involving pre-functionalized intermediates or classical organic reactions provide additional routes to this compound.

Utilization of Pre-functionalized Fluorinated Aniline Intermediates

The primary and most direct synthesis of this compound indeed utilizes a pre-functionalized fluorinated aniline intermediate, namely 2,5-difluoroaniline. vulcanchem.com This approach is a cornerstone of its production. The synthesis commences with 2,5-difluoroaniline, which undergoes a regioselective electrophilic thiocyanation.

The reaction is typically carried out by treating 2,5-difluoroaniline with ammonium thiocyanate (NH₄SCN) in the presence of an oxidizing agent. Halogens such as bromine (Br₂) or iodine (I₂) are commonly used for this purpose. vulcanchem.com The reaction is generally performed in a suitable organic solvent, such as methanol or acetic acid, at controlled temperatures to ensure high selectivity and yield. The amino group of the aniline ring is a strong activating group and directs the incoming electrophile (the thiocyanate group) to the para position, thus affording the desired this compound with high regioselectivity.

The table below summarizes a typical reaction setup for this methodology:

| Reagent/Parameter | Role/Condition |

| 2,5-Difluoroaniline | Starting Material |

| Ammonium Thiocyanate | Thiocyanate Source |

| Bromine or Iodine | Oxidizing Agent |

| Methanol or Acetic Acid | Solvent |

| Controlled Temperature | To ensure selectivity |

This method is favored for its straightforward nature and the ready availability of the starting material, 2,5-difluoroaniline.

Exploration of Thiocyanation via Diazotization Reactions

A classic and versatile method for the introduction of a wide range of functional groups onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This pathway offers a viable, albeit less direct, alternative for the synthesis of this compound.

The process would begin with the diazotization of 2,5-difluoroaniline. This is achieved by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form the corresponding 2,5-difluorobenzenediazonium salt.

The resulting diazonium salt is then reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or copper(I) thiocyanate (CuSCN). nih.gov The use of a copper(I) salt is characteristic of the Sandmeyer reaction and often facilitates the substitution of the diazonium group with the thiocyanate nucleophile. nih.gov This reaction typically proceeds with the evolution of nitrogen gas and results in the formation of the desired aryl thiocyanate.

A plausible reaction scheme is as follows:

Diazotization: 2,5-Difluoroaniline + NaNO₂/HCl (0-5 °C) → 2,5-Difluorobenzenediazonium Chloride

Thiocyanation (Sandmeyer): 2,5-Difluorobenzenediazonium Chloride + KSCN/CuSCN → this compound + N₂

While the Sandmeyer reaction is a powerful tool, its application for the synthesis of thiocyanates can sometimes be accompanied by the formation of isothiocyanate isomers as byproducts. Therefore, careful control of reaction conditions is essential to favor the desired C-S bond formation.

Purification and Isolation Techniques for Academic Research

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as column chromatography and recrystallization are routinely employed for this purpose.

Column Chromatography Methodologies

Column chromatography is a widely used and effective technique for the purification of organic compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica gel is the most common stationary phase.

The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with appropriate polarity is selected to allow the desired compound to move down the column at a moderate rate, while separating it from more polar and less polar impurities. For aromatic amines and thiocyanates, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane is typically employed. fu-berlin.de

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. The following table provides examples of eluent systems that could be suitable for the purification of this compound, based on the purification of similar aromatic compounds. fu-berlin.de

| Eluent System (v/v) | Polarity | Typical Application |

| Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | Low to Medium | Separation of moderately polar compounds from non-polar impurities. |

| Dichloromethane / Hexane (e.g., 1:1 to 3:1) | Medium | Effective for a broad range of aromatic compounds. |

The fractions containing the pure this compound, as determined by TLC analysis, are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Recrystallization and Solvent Selection

Recrystallization is a powerful technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For the recrystallization of this compound, a systematic approach to solvent selection is necessary. This often involves testing the solubility of the crude product in a range of common laboratory solvents of varying polarities.

A common strategy involves dissolving the crude solid in a minimal amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. If a single solvent does not provide adequate separation, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be employed.

Based on the purification of related aromatic amines and thiocyanates, suitable solvent systems for the recrystallization of this compound could include:

| Solvent / Solvent System | Rationale |

| Ethanol / Water | The compound is likely soluble in hot ethanol and less soluble in water. Water is added to the hot ethanolic solution until turbidity is observed, and then the solution is cooled. |

| Toluene / Hexane | Toluene can dissolve the aromatic compound at elevated temperatures, and the addition of hexane as an anti-solvent upon cooling can induce crystallization. |

| Dichloromethane / Hexane | Similar to the toluene/hexane system, this combination of a more polar and a non-polar solvent can be effective. |

The choice of the optimal recrystallization solvent or solvent system is determined empirically to achieve the highest recovery of pure crystalline this compound.

Chemical Reactivity and Derivatization Strategies of 2,5 Difluoro 4 Thiocyanatoaniline

Transformations of the Thiocyanate (B1210189) Group

The thiocyanate (-SCN) group is a versatile functional handle that can be converted into a variety of other sulfur-containing moieties. For aryl thiocyanates in general, several transformation strategies are well-established.

Conversion to Thiols, Sulfides, and Disulfides

In principle, the thiocyanate group of 2,5-Difluoro-4-thiocyanatoaniline could be reduced to the corresponding thiol (2,5-Difluoro-4-mercaptoaniline). This transformation is typically achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting thiol would be a key intermediate for the synthesis of various sulfides and disulfides. For instance, reaction with alkyl halides would yield alkyl aryl sulfides, while oxidation would lead to the corresponding disulfide.

A notable reaction for aryl thiocyanates is the conversion to diaryl sulfides. For example, the reaction of 2-nitro-4-thiocyanatoaniline (B119080) with 4-nitrochlorobenzene in an aqueous alkaline medium in the presence of a phase-transfer catalyst has been shown to produce 4-amino-3,4'-dinitrodiphenyl sulfide (B99878). researchgate.net A similar reaction pathway could be envisioned for this compound.

Synthesis of Sulfur-Containing Heterocycles

The presence of the amino group ortho to a potential sulfur functionality (derived from the thiocyanate) makes this compound a candidate for the synthesis of sulfur-containing heterocycles. For instance, intramolecular cyclization of an ortho-aminophenyl thiocyanate can lead to the formation of a 1,3-benzothiazol-2-amine ring system. This type of reaction has been observed in the thiocyanation of C-4-substituted anilines where the thiocyanation occurs at the C-2 position, followed by in situ cyclization.

Reactions Leading to Trifluoromethyl (or Difluoromethyl) Sulfides

The conversion of a thiocyanate group to a trifluoromethyl sulfide (-SCF3) or difluoromethyl sulfide (-SCF2H) is a valuable transformation in the synthesis of agrochemicals and pharmaceuticals. While specific examples for this compound are not available, general methods exist for this conversion on other aryl thiocyanates.

Reactivity of the Aniline (B41778) Moiety

The aniline moiety in this compound is expected to undergo reactions typical of aromatic amines, although its reactivity will be modulated by the electron-withdrawing fluorine and thiocyanate substituents.

Electrophilic Aromatic Substitution Reactions

The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the strong deactivating effect of the two fluorine atoms and the thiocyanate group would make such reactions challenging. The positions ortho and para to the amino group are already substituted. Therefore, any further substitution would likely occur at the remaining vacant position, influenced by the complex interplay of the electronic effects of the existing substituents.

Nucleophilic Transformations of the Amine

The amino group can act as a nucleophile in various reactions. For example, it can be acylated, alkylated, or used in the formation of Schiff bases. These transformations would provide a route to a wide range of derivatives with potentially interesting biological activities. The synthesis of various amide and sulfonamide derivatives from related aniline compounds is a common strategy in drug discovery.

Formation of Schiff Bases and Hydrazine (B178648) Analogues

The primary amino group of this compound serves as a key site for derivatization, readily undergoing condensation reactions with carbonyl compounds to form Schiff bases (imines) and reacting with hydrazine derivatives to yield corresponding hydrazine analogues.

Schiff bases are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. acs.orgyoutube.comyoutube.com This reaction is generally acid-catalyzed and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by dehydration. libretexts.org The presence of electron-withdrawing groups on the aniline ring, such as the two fluorine atoms and the thiocyanato group in the target molecule, is expected to decrease the nucleophilicity of the amino group. This deactivation can slow down the rate of Schiff base formation compared to unsubstituted aniline. However, the reaction can still be driven to completion, often by using a suitable catalyst and removing the water formed during the reaction. youtube.com

The general reaction for Schiff base formation is as follows:

Ar-NH2 + R-CHO → Ar-N=CH-R + H2O

The reactivity of the aniline derivative in Schiff base formation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the amino group and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

Table 1: Expected Reactivity in Schiff Base Formation

| Aniline Derivative | Substituent Effects | Expected Reactivity |

| Aniline | None | High |

| 4-Nitroaniline | Strong electron-withdrawing | Low |

| 4-Methoxyaniline | Strong electron-donating | Very high |

| This compound | Two electron-withdrawing fluorine atoms and one electron-withdrawing thiocyanato group | Low to moderate |

The formation of hydrazine analogues would typically involve the reaction of this compound with hydrazine or its derivatives. The nucleophilicity of hydrazine is a critical factor in this reaction. acs.orgresearchgate.net The reaction would likely proceed via nucleophilic attack of the hydrazine nitrogen on an activated form of the aniline or a derivative. However, the thiocyanato group itself can be reactive towards nucleophiles, potentially leading to side reactions. For instance, aromatic thiocyanates can react with hydrazine derivatives to form various heterocyclic compounds. rsc.org The specific outcome would depend on the reaction conditions and the nature of the hydrazine reagent used.

Reactivity Influenced by Fluorine Substituents

Fluorine atoms exert a dual electronic effect on the aromatic ring: a strong -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect. The -I effect withdraws electron density from the ring through the sigma bond network, deactivating it towards electrophilic attack. Conversely, the +M effect donates electron density to the ring via the lone pairs on the fluorine atom, which can partially offset the deactivating inductive effect.

Table 2: Electronic Properties of Substituted Anilines

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring |

| -F | Strong | Weak | Deactivating |

| -Cl | Strong | Weak | Deactivating |

| -Br | Strong | Weak | Deactivating |

| -NO2 | Strong | Strong | Strongly Deactivating |

| -CN | Strong | Strong | Strongly Deactivating |

| -SCN | Moderate | Weak | Deactivating |

Influence on Regioselectivity of Further Functionalization

The position of further substitution on the aromatic ring is directed by the existing substituents. The amino group is a powerful ortho-, para-director. However, in this compound, the positions ortho and para to the amino group are already substituted (positions 2, 4, and 5). The remaining open positions are 3 and 6.

The directing effects of the substituents can be summarized as follows:

Amino group (-NH2): Strongly activating and ortho-, para-directing.

Fluorine atoms (-F): Deactivating but ortho-, para-directing.

Thiocyanato group (-SCN): Deactivating and generally considered to be a meta-director with respect to its own position, although its influence can be complex.

Considering the combined influence of these groups, electrophilic attack would be directed to the positions that are most activated or least deactivated. The amino group's powerful ortho-directing effect would strongly favor substitution at position 3 and position 6 (which is equivalent to position 2, already occupied by a fluorine atom). The fluorine at position 2 would direct incoming electrophiles to its para position (position 5, occupied) and its ortho positions (positions 1 and 3). The fluorine at position 5 would direct to its para position (position 2, occupied) and its ortho positions (positions 4 and 6).

Therefore, the most likely position for further electrophilic substitution on the aromatic ring of this compound would be position 3 . This position is ortho to the strongly activating amino group and is not sterically hindered by adjacent large groups. Position 6 is also ortho to the amino group, but it is adjacent to the fluorine at position 5, which might introduce some steric hindrance. The thiocyanato group at position 4 would direct an incoming electrophile to its meta positions (positions 2 and 6), which aligns with the directing effect of the amino group towards position 6.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Outcome |

| 3 | Ortho to -NH2 (activating), Meta to -F at C5 (weakly deactivating), Meta to -SCN (deactivating) | Major product |

| 6 | Ortho to -NH2 (activating), Ortho to -F at C5 (deactivating), Meta to -SCN (deactivating) | Minor product |

Advanced Spectroscopic and Structural Elucidation Studies of 2,5 Difluoro 4 Thiocyanatoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the detailed investigation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,5-Difluoro-4-thiocyanatoaniline, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F nuclei analysis, alongside two-dimensional (2D) techniques, is crucial for a comprehensive structural assignment.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the aromatic protons and carbons, as well as the amine group. The chemical shifts are significantly influenced by the electronic effects of the fluorine, thiocyanate (B1210189), and amino substituents on the benzene (B151609) ring.

Based on the analysis of related compounds, such as 2,5-difluoroaniline (B146615) chemicalbook.com, the aromatic region of the ¹H NMR spectrum would likely show two distinct multiplets for the two non-equivalent aromatic protons. The amino group (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling. The thiocyanate (SCN) group carbon will have a distinct chemical shift in the 110-120 ppm range. The positions of the aromatic carbon signals will be shifted upfield or downfield depending on the combined electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.0 - 7.2 | - |

| H-6 | 6.5 - 6.7 | - |

| NH₂ | 3.5 - 4.5 (broad singlet) | - |

| C-1 | - | 140 - 145 |

| C-2 | - | 150 - 155 (d, ¹JCF) |

| C-3 | - | 115 - 120 (d, ²JCF) |

| C-4 | - | 100 - 105 |

| C-5 | - | 155 - 160 (d, ¹JCF) |

| C-6 | - | 110 - 115 (d, ²JCF) |

| SCN | - | 110 - 115 |

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts and coupling constants (both F-F and F-H couplings) provide valuable structural information. The fluorine at C-2 will likely experience a different electronic environment compared to the fluorine at C-5 due to the proximity of the amino and thiocyanate groups, respectively. This difference in environment will be reflected in their distinct chemical shifts.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within a molecule, which is often not possible from 1D spectra alone. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would confirm the coupling between the adjacent aromatic protons (H-3 and H-6, if any residual coupling exists across the fluorine and thiocyanate substituents).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This technique would definitively assign the proton signals to their corresponding carbon atoms in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations from the aromatic protons to the carbons of the thiocyanate group or the carbon bearing the amino group would provide unequivocal evidence for the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C≡N (Thiocyanate) | Stretching | 2140 - 2175 |

| C-F (Aromatic) | Stretching | 1200 - 1300 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H (Amino) | Bending | 1590 - 1650 |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.

The presence of a strong, sharp band around 2150 cm⁻¹ would be a clear indication of the thiocyanate group. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations would also be present in the fingerprint region.

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, strong polarizability changes result in intense Raman signals. The C≡N stretch of the thiocyanate group is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. The symmetric vibrations of the benzene ring are also often more prominent in the Raman spectrum. A comparative analysis of both FTIR and Raman spectra can provide a more complete vibrational assignment for this compound. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds, providing critical information on molecular weight and fragmentation patterns. For this compound and its derivatives, mass spectrometry offers a powerful means to confirm molecular identity and probe structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

For related compounds, such as 2-Nitro-4-thiocyanatoaniline (B119080), HRMS has been used to confirm the molecular ion. For instance, the molecular ion [M+H]⁺ for a similar compound was confirmed at an m/z that aligns with its elemental composition, showcasing the power of HRMS in structural confirmation. The high resolving power of modern mass spectrometers, such as Orbitrap or FT-ICR instruments, allows for mass measurements with accuracies in the low ppm range, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.govmdpi.com

Table 1: Theoretical Exact Mass of this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₇H₄F₂N₂S | 200.0063 |

Note: This is a theoretical value. Experimental verification via HRMS is required for confirmation.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and moderately polar molecules like aniline (B41778) derivatives, as it typically produces intact molecular ions with minimal fragmentation. researchgate.net This characteristic is particularly advantageous for determining the molecular weight of the parent compound. In the analysis of substituted anilines, ESI-MS would be expected to produce a prominent protonated molecule, [M+H]⁺, in positive ion mode.

While specific ESI-MS studies on this compound are not detailed in the available literature, studies on similar molecules, such as other substituted anilines and thiocyanate-containing compounds, provide insight into the expected behavior. researchgate.netnih.gov For instance, the analysis of various aniline derivatives by ESI-MS has shown that the efficiency of ionization can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net The presence of the basic amino group in this compound would facilitate protonation, leading to a strong signal for the [M+H]⁺ ion.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) following ESI, can provide valuable structural information. By inducing fragmentation of the precursor ion, characteristic product ions can be generated. For this compound, potential fragmentation pathways could involve the loss of the thiocyanate group (-SCN) or cleavage of the C-S bond. A study on pyridinium-thiocyanate intermediates in ESI-MS identified characteristic fragments corresponding to the CN⁻ and SCN⁻ moieties, which could be a relevant fragmentation pathway for thiocyanatoanilines as well. nih.gov

Table 2: Predicted ESI-MS and MS/MS Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) |

| [M+H]⁺ (201.0141) | Loss of SCN | 143.0305 |

| [M+H]⁺ (201.0141) | Loss of HCN | 174.0035 |

| [M+H]⁺ (201.0141) | Cleavage leading to [C₆H₂F₂N]⁺ | 129.0182 |

Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules. Experimental MS/MS data is required for confirmation.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a specific crystal structure for this compound has not been reported. However, the crystal structures of related thiocyanatoaniline derivatives have been elucidated, offering valuable insights into the likely solid-state conformation and packing of the target molecule. nih.goviucr.org

A study on 2-Methyl-4-thiocyanatoaniline revealed that the thiocyanate group is tilted significantly out of the plane of the aromatic ring. nih.goviucr.org This twisting is a common feature in substituted benzenes, arising from steric and electronic effects. In the crystal lattice, molecules of 2-Methyl-4-thiocyanatoaniline are connected through a network of N-H···N hydrogen bonds, forming a three-dimensional supramolecular architecture. nih.gov

Table 3: Crystallographic Data for the Analogous Compound 2-Methyl-4-thiocyanatoaniline

| Parameter | 2-Methyl-4-thiocyanatoaniline |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8912 (3) |

| b (Å) | 12.0123 (5) |

| c (Å) | 8.6852 (4) |

| β (°) | 99.873 (4) |

| Volume (ų) | 810.94 (6) |

| Z | 4 |

| Key Interactions | N-H···N hydrogen bonds |

Source: nih.goviucr.org. This data is for an analogous compound and serves as a predictive model for the solid-state structure of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic nature and predicting the chemical behavior of 2,5-Difluoro-4-thiocyanatoaniline. These methods model the molecule at the atomic level, providing detailed information about its geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) Studiesyoutube.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to a variety of aniline (B41778) derivatives to understand their properties. nih.gov For this compound, DFT calculations would be crucial in predicting its behavior.

Vibrational frequency analysis, performed after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. mdpi.com By analyzing the vibrational modes, specific stretching, bending, and torsional motions of the functional groups can be assigned. For instance, the characteristic N-H stretching frequencies of the amino group, the C-F stretching, and the unique S-C≡N stretching of the thiocyanate (B1210189) group can be predicted.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in an Aniline Derivative (by Analogy)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric Stretching | ~3400-3500 |

| Amino (-NH₂) | Asymmetric Stretching | ~3500-3600 |

| Amino (-NH₂) | Scissoring | ~1600-1650 |

| Thiocyanate (-SCN) | C≡N Stretch | ~2140-2170 |

| Carbon-Fluorine (-F) | C-F Stretch | ~1200-1300 |

Note: These values are illustrative and based on typical ranges for substituted anilines.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

In this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, which are electron-rich. The electron-withdrawing nature of the fluorine atoms and the thiocyanate group would likely lower the energy of the HOMO compared to unsubstituted aniline. The LUMO, on the other hand, is anticipated to have significant contributions from the aromatic ring and the thiocyanate group, making these sites susceptible to nucleophilic attack. The distribution of these orbitals, as visualized in computational models, dictates the molecule's electrophilic and nucleophilic sites. For related difluoroaniline compounds, the HOMO-LUMO gap has been calculated to be around 5.2 eV, suggesting high chemical stability. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies from a DFT Study of a Difluoroaniline Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -0.77 |

| HOMO-LUMO Gap (ΔE) | 5.21 |

Source: Based on data for 2,4-difluoroaniline (B146603) from a B3LYP/6-311++G(d,p) calculation. researchgate.net

Ab Initio Methods for Molecular Properties

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can also be employed for higher accuracy in predicting certain molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, can provide benchmark values for the geometry and electronic properties of this compound. These methods are particularly useful for calculating properties like electron correlation energies and weak intermolecular interactions, which are important for understanding the condensed-phase behavior of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)youtube.com

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds. For this compound, these predictions are invaluable.

The vibrational frequencies and intensities calculated via DFT can be used to generate a theoretical infrared spectrum. mdpi.com This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized molecule. As mentioned, characteristic peaks for the NH₂, SCN, and C-F groups would be of particular interest.

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mcbu.edu.tr Theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra would be highly beneficial for the structural elucidation of this compound. The predicted chemical shifts and coupling constants would reflect the electronic environment of each nucleus, which is heavily influenced by the electron-withdrawing fluorine atoms and the thiocyanate group.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Aniline

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C1 (C-NH₂) | 145.2 |

| C2 (C-F) | 155.8 (J_CF ≈ 240 Hz) |

| C3 (C-H) | 115.4 |

| C4 (C-SCN) | 110.1 |

| C5 (C-F) | 152.3 (J_CF ≈ 238 Hz) |

| C6 (C-H) | 118.9 |

Note: These are hypothetical values for illustrative purposes, based on general trends in substituted benzenes.

Reaction Mechanism Predictions and Transition State Analysisresearchgate.netresearchgate.net

Computational chemistry can also be used to explore the potential reactivity of this compound in various chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.

For instance, in electrophilic aromatic substitution reactions, the FMO analysis would predict that the positions ortho and para to the strongly activating amino group are the most likely sites of attack. However, the presence of fluorine and thiocyanate substituents complicates this picture. Computational modeling can help to resolve these competing effects and predict the regioselectivity of such reactions.

Transition state analysis, a key component of these studies, involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, and thus its rate. For reactions involving the thiocyanate group, such as its conversion to other sulfur-containing functionalities, computational modeling could elucidate the step-by-step mechanism and identify the rate-determining step.

Molecular Dynamics Simulations for Conformational Analysis

The conformational preferences of the substituents on the aromatic ring are dictated by a combination of steric and electronic effects. The two fluorine atoms, being highly electronegative, influence the electron distribution within the benzene (B151609) ring through strong inductive effects. vaia.comcsbsju.edu This, in turn, can modulate the rotational barriers of the adjacent amino and thiocyanato groups.

The amino group in aniline and its derivatives is known to be an electron-donating group through resonance, which gives the C-N bond some partial double-bond character. allen.inreddit.com This partial double-bond character introduces a rotational barrier that must be overcome for the amino group to rotate. youtube.com In the case of this compound, the planarity of the amino group with respect to the benzene ring would be a key parameter to investigate in a molecular dynamics simulation. The presence of an adjacent fluorine atom could influence the preferred dihedral angle of the H-N-C-C bond.

Similarly, the thiocyanato group's rotation around the C-S bond would be another critical aspect of the conformational analysis. The linearity of the S-C≡N moiety and its interaction with the neighboring fluorine atom would determine the most stable orientation of this group. Molecular dynamics simulations would allow for the exploration of the potential energy surface associated with the rotation of both the amino and thiocyanato groups, identifying the global and local energy minima that correspond to the most stable conformations.

A hypothetical molecular dynamics study would likely reveal the preferred dihedral angles for the substituents and the energy required for them to rotate. The results of such a simulation would be crucial in understanding the molecule's three-dimensional structure and its potential interactions in various chemical environments.

| Parameter | Description | Estimated/Typical Value for Analogous Compounds |

| Amino Group Dihedral Angle (H-N-C-C) | The angle defining the rotation of the amino group relative to the plane of the benzene ring. | Near 0° (planar) is common for anilines, but can deviate based on substitution. |

| Amino Group Rotational Barrier | The energy required to rotate the amino group around the C-N bond. | 5-10 kcal/mol for substituted anilines. |

| Thiocyanato Group Dihedral Angle (C-C-S-C) | The angle defining the rotation of the thiocyanato group relative to the plane of the benzene ring. | Dependent on steric hindrance from adjacent substituents. |

| Thiocyanato Group Rotational Barrier | The energy required to rotate the thiocyanato group around the C-S bond. | Generally lower than the amino group due to a longer C-S bond. |

Applications of 2,5 Difluoro 4 Thiocyanatoaniline in Advanced Materials Science

Role as a Monomer or Precursor in Polymer Chemistry

The molecular architecture of 2,5-Difluoro-4-thiocyanatoaniline makes it a valuable building block in polymer chemistry. The presence of the aniline (B41778) group provides a reactive site for polymerization reactions, allowing it to be incorporated into various polymer chains. The fluorine atoms enhance the thermal stability, chemical resistance, and specific electronic properties of the resulting polymers. The thiocyanate (B1210189) group offers a versatile handle for post-polymerization modification or for imparting specific functionalities to the material.

Research has focused on leveraging these features to create polymers with tailored properties. As a precursor, this compound can be chemically modified to yield a range of monomers suitable for different polymerization techniques, including polycondensation and addition polymerization. This versatility allows for the synthesis of a wide array of polymers with potential applications in high-performance plastics, specialty coatings, and advanced composites.

Integration into Functional Materials for Electronic Applications

The distinct electronic properties conferred by the fluorine and thiocyanate groups make this compound a compelling candidate for integration into functional materials for electronic applications.

Design of Single-Molecule Electronic Components

In the field of molecular electronics, the goal is to use individual molecules as active components in electronic circuits. The defined structure and tunable electronic properties of this compound derivatives are being explored for the design of single-molecule electronic components. The thiocyanate group can act as an effective anchor to metal electrodes, facilitating the creation of stable molecule-electrode junctions, a critical aspect for the reliable operation of single-molecule devices. The fluorine atoms can modulate the energy levels of the molecule's frontier orbitals, thereby influencing its charge transport characteristics.

Development of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or an electric field. The thiocyanate group in this compound can potentially participate in linkage isomerization or other chemical transformations that alter the electronic and structural properties of the molecule. This capability is being investigated for the development of novel molecular switches, which are fundamental components for data storage and molecular computing.

Development of Optoelectronic Materials

Optoelectronic materials, which interact with both light and electricity, are at the heart of technologies like LEDs, solar cells, and photodetectors. The strategic placement of electron-withdrawing fluorine and thiocyanate groups on the aniline ring system of this compound can significantly influence its photophysical properties. These substitutions can lead to materials with desirable absorption and emission characteristics, as well as efficient charge separation and transport. Researchers are exploring the synthesis of derivatives of this compound to create new organic semiconductors and photofunctional materials for a variety of optoelectronic applications.

Exploration of Biological Activities and Mechanistic Insights Pre Clinical Focus

Utilization as a Synthetic Precursor for Bioactive Compounds

There is no publicly available scientific literature detailing the use of 2,5-Difluoro-4-thiocyanatoaniline as a synthetic precursor for bioactive compounds.

Scaffold for Enzyme Inhibitors

No research has been found that utilizes this compound as a scaffold for the synthesis of enzyme inhibitors.

Building Block for Potential Therapeutic Agents

There are no published studies on the use of this compound as a building block for potential therapeutic agents.

Investigation of Molecular Targets and Ligand Binding (In Vitro Studies)

No in vitro studies investigating the molecular targets or ligand binding properties of derivatives of this compound have been identified in the public domain.

Cellular Mechanism of Action Studies (Non-Human Cell Lines)

There is no available research on the cellular mechanism of action of any compounds derived from this compound in non-human cell lines.

Structure-Activity Relationship (SAR) Studies of Derivatives

No structure-activity relationship studies for derivatives of this compound have been reported in the scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic approaches to aromatic thiocyanates often rely on methods that may not be the most environmentally benign. Future research should prioritize the development of novel and sustainable synthetic routes to 2,5-Difluoro-4-thiocyanatoaniline. Green chemistry principles could be applied by exploring mechanochemical methods, which reduce or eliminate the need for solvents. For instance, ball-milling techniques have been successfully employed for the thiocyanation of other aromatic compounds and could be adapted for this specific molecule. nih.govacs.org Another avenue lies in the exploration of electrochemical synthesis, a reagent-free approach that can offer mild reaction conditions and scalability. mdpi.com Furthermore, the development of catalytic methods, perhaps utilizing transition metals or organocatalysts, could lead to more efficient and atom-economical syntheses. Investigating one-pot procedures starting from readily available precursors would also streamline the production of this valuable building block.

Expansion of Derivatization Pathways and Functional Group Interconversions

The thiocyanate (B1210189) group is a versatile functional handle that can be transformed into a variety of other sulfur-containing moieties. A significant area for future research is the systematic exploration of the derivatization of this compound. The ambident nucleophilic character of the thiocyanate group allows for diverse reactions. This opens up possibilities for creating libraries of novel compounds with potentially unique properties.

Future studies could focus on:

Synthesis of Thioethers, Disulfides, and Thioesters: Investigating the controlled reaction of the thiocyanate group to yield these derivatives.

Cyclization Reactions: Utilizing the amino and thiocyanate groups to construct novel heterocyclic scaffolds, such as benzothiazoles, which are prevalent in medicinal chemistry.

Click Chemistry: Employing the thiocyanate group in cycloaddition reactions to generate triazole-containing compounds, a strategy often used in drug discovery.

A systematic study of these transformations would significantly expand the chemical space accessible from this starting material.

Advanced Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR are used to confirm the static structure of this compound, future research could employ advanced characterization techniques to study its dynamic processes. For instance, variable-temperature NMR could provide insights into conformational changes and rotational barriers within the molecule. Time-resolved spectroscopy could be used to investigate the kinetics of its reactions and the lifetimes of transient intermediates. Furthermore, advanced mass spectrometry techniques can be used to identify and characterize reaction products and potential impurities with high sensitivity and accuracy.

Deeper Computational Modeling for Complex Reactivity and Properties

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules. Future research should focus on in-depth computational modeling of this compound to elucidate its electronic structure, reactivity, and potential interactions with biological targets. nih.gov

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: To determine optimized geometry, charge distribution, and frontier molecular orbital energies, which can predict sites of reactivity. youtube.com

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model its behavior within the active site of an enzyme or receptor, providing insights into potential binding modes and energies.

These computational studies can guide the rational design of new derivatives and experiments, saving time and resources.

Rational Design of New Materials and Devices

The unique electronic properties conferred by the fluorine and thiocyanate substituents suggest that this compound could be a valuable component in novel materials and devices. Aniline (B41778) and its derivatives are known precursors to conducting polymers. researchgate.netsci-hub.secolab.ws

Future research could explore:

Conducting Polymers: Polymerization of this compound or its derivatives could lead to new conducting polymers with tailored electronic properties. The fluorine atoms could enhance stability and solubility, while the thiocyanate group could be used for post-polymerization modification.

Organic Electronics: The electron-withdrawing nature of the substituents makes this compound a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Sensors: The reactive nature of the amino and thiocyanate groups could be exploited to develop chemical sensors for the detection of specific analytes.

Further Mechanistic Biological Investigations in Pre-clinical Models

The primary current use of this compound is as a linker in Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are bifunctional molecules that induce the degradation of specific proteins and are a promising new modality in drug discovery. youtube.comnih.govnih.gov While this application is established, the intrinsic biological activity of the compound itself and its simpler derivatives remains largely unexplored.

Future pre-clinical investigations could focus on:

Screening for Biological Activity: Systematically screening this compound and its derivatives against a panel of biological targets, such as kinases, proteases, or microbial enzymes. The structural alerts from related aniline derivatives suggest potential antimicrobial or antiproliferative activities. mdpi.com

Mechanism of Action Studies: If any biological activity is identified, detailed mechanistic studies would be necessary to understand how the compound exerts its effects at a molecular level.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of derivatives to understand how modifications to the molecular structure affect biological activity.

These investigations could uncover new therapeutic applications for this class of compounds beyond their current role as synthetic intermediates.

Q & A

Q. What are the key considerations in synthesizing 2,5-Difluoro-4-thiocyanatoaniline to ensure high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions. For halogenated aniline derivatives like this compound, nucleophilic aromatic substitution is a common approach. Use fluorinated precursors (e.g., 2,5-difluoroaniline) and thiocyanate sources (e.g., KSCN) under controlled temperatures (40–60°C) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the thiocyanate group and fluorine substituents?

Methodological Answer:

- 19F NMR : Detects fluorine environments (δ -110 to -150 ppm for aromatic fluorines).

- IR Spectroscopy : Confirm thiocyanate (C≡N stretch ~2100–2150 cm⁻¹).

- 13C NMR : Identify aromatic carbons adjacent to fluorine (deshielding effects) and thiocyanate carbon (δ ~110–120 ppm).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for thiocyanatoaniline derivatives?

Methodological Answer: Yields may vary due to solvent polarity, catalyst loading, or competing side reactions (e.g., hydrolysis of thiocyanate). Use a Design of Experiments (DOE) approach:

- Variables : Temperature, stoichiometry, solvent (DMF vs. THF).

- Response Surface Methodology (RSM) : Optimize parameters statistically.

- Replicate Studies : Conduct triplicate runs under controlled conditions to assess reproducibility.

If contradictions persist, validate intermediates via in-situ FTIR to track reaction progression and identify bottlenecks .

Q. What strategies mitigate thermal instability of this compound during synthesis or storage?

Methodological Answer: Thiocyanate groups are prone to decomposition under heat or light. Mitigation strategies include:

- Inert Atmosphere : Use argon/nitrogen during synthesis and storage.

- Low-Temperature Storage : Keep at –20°C in amber vials.

- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w).

Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and track degradation products using LC-MS .

Q. How should researchers address overlapping spectral peaks in NMR analysis of polyhalogenated anilines?

Methodological Answer: Overlapping 1H/13C NMR signals are common in halogen-rich compounds. Solutions include:

- 2D NMR (HSQC, HMBC) : Resolve coupling between fluorine and adjacent protons/carbons.

- Variable Temperature NMR : Suppress signal broadening caused by slow molecular tumbling.

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectra.

For 19F NMR, use a fluorine-decoupling probe to enhance resolution .

Data Contradiction and Validation

Q. How to validate conflicting computational vs. experimental data on the compound’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and compare with experimental UV-Vis (λmax ~270–300 nm for thiocyanatoanilines).

- Cyclic Voltammetry : Measure redox potentials to cross-check computed electron affinity.

- X-ray Crystallography : Resolve molecular geometry and compare bond lengths/angles with DFT-optimized structures. Discrepancies may indicate solvent effects or crystal packing forces .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Segregate halogenated waste for incineration. Documented protocols for similar compounds recommend avoiding aqueous waste streams to prevent thiocyanate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.